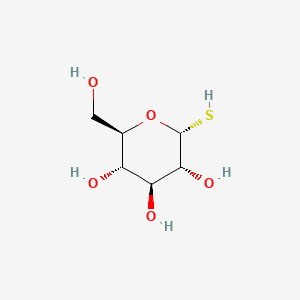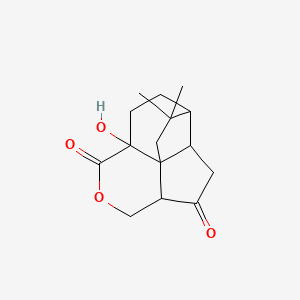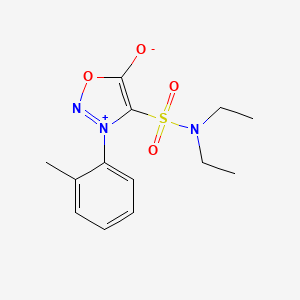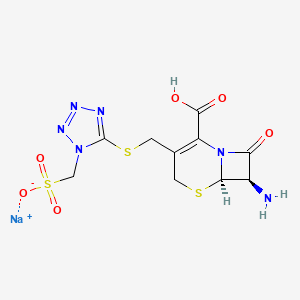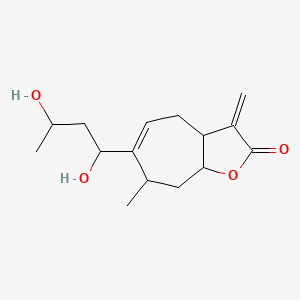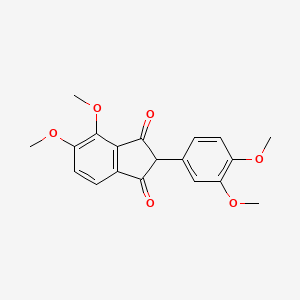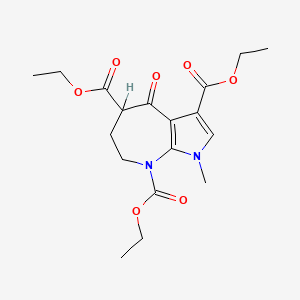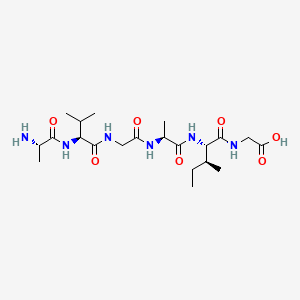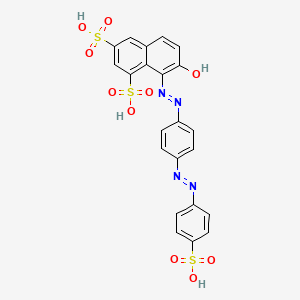
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex structure, which includes multiple sulfonate groups, making it highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The dye is then purified through filtration and drying before being packaged for use.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups under controlled conditions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: The primary products of reduction are aromatic amines.
Substitution: Substitution reactions can yield a variety of modified azo dyes with different properties.
Aplicaciones Científicas De Investigación
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo coupling reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is essential. The molecular targets and pathways involved include interactions with proteins and other biomolecules, which can be studied using spectroscopic techniques.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 7-hydroxy-8-((4-sulphonatophenyl)azo)naphthalene-1,3-disulphonate
- Trisodium 7-hydroxy-8-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
Uniqueness
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is unique due to its specific structure, which provides distinct color properties and solubility. The presence of multiple sulfonate groups enhances its water solubility, making it suitable for various applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
7401-69-6 |
|---|---|
Fórmula molecular |
C22H16N4O10S3 |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
7-hydroxy-8-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H16N4O10S3/c27-19-10-1-13-11-18(38(31,32)33)12-20(39(34,35)36)21(13)22(19)26-25-15-4-2-14(3-5-15)23-24-16-6-8-17(9-7-16)37(28,29)30/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36) |
Clave InChI |
MKOJHJCFYCSSJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


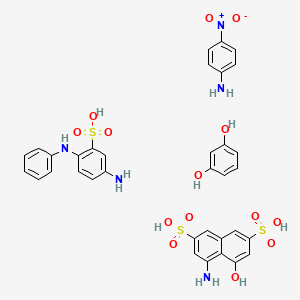
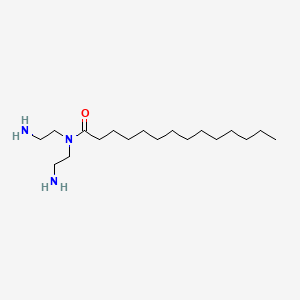
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
